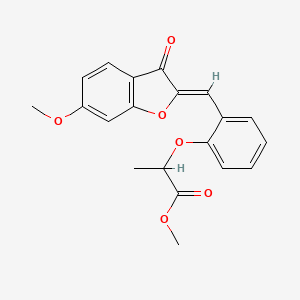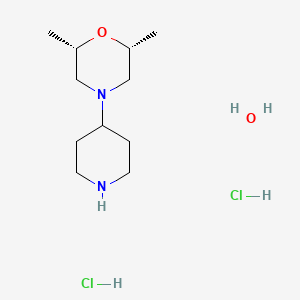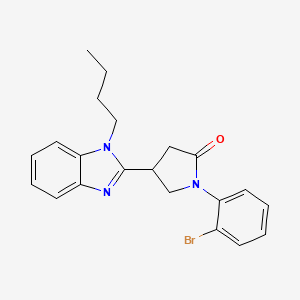
1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea, also known as PTC-TMU, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of thiazolidinedione and has been shown to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea involves the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a transcription factor that plays a crucial role in the regulation of glucose and lipid metabolism. The activation of PPARγ by this compound leads to the upregulation of genes involved in glucose and lipid metabolism, leading to its anti-diabetic and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve insulin sensitivity, reduce inflammation, and inhibit the growth of cancer cells. The compound has also been shown to reduce oxidative stress and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea in lab experiments is its high potency and selectivity towards PPARγ. The compound has been shown to have minimal off-target effects, making it an ideal tool for studying the role of PPARγ in various biological processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it challenging to use in certain experimental setups.
Direcciones Futuras
For the study of 1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea include investigating its therapeutic potential, studying its structure-activity relationship, and developing novel formulations and delivery systems.
Métodos De Síntesis
The synthesis of 1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea involves the reaction of p-tolyl isocyanate with 2-aminothiazole in the presence of pyrrolidine-1-carboxylic acid. The reaction takes place under mild conditions and yields the desired compound in good yield. The purity of the compound can be improved by recrystallization from suitable solvents.
Aplicaciones Científicas De Investigación
1-(4-(Pyrrolidine-1-carbonyl)thiazol-2-yl)-3-(p-tolyl)urea has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-diabetic, and anti-cancer properties. The compound has been used in various studies to investigate its potential as a therapeutic agent for the treatment of various diseases.
Propiedades
IUPAC Name |
1-(4-methylphenyl)-3-[4-(pyrrolidine-1-carbonyl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-11-4-6-12(7-5-11)17-15(22)19-16-18-13(10-23-16)14(21)20-8-2-3-9-20/h4-7,10H,2-3,8-9H2,1H3,(H2,17,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAAMAMOYYHCEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2947515.png)
![Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2947519.png)
![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-methoxyaniline](/img/structure/B2947523.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2947524.png)

![Tert-butyl [(2-cyanoethyl)(methyl)carbamoyl]formate](/img/structure/B2947526.png)

![1,4-Bis(4-chlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2947528.png)
![N-(2-fluorophenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2947529.png)
![(3R)-3-(2,6-difluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B2947530.png)

![N-(1,3-benzothiazol-2-yl)-2-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2947533.png)
